Gigantetroneninone is isolated from the plant Goniothalamus giganteus, a member of the Annonaceae family. Acetogenins like gigantetroneninone are characterized by their unique structures that typically include long-chain fatty acids and various functional groups, contributing to their biological activities. They have garnered attention for their potential pharmacological properties, particularly in cancer treatment and as insecticides due to their cytotoxic effects on various cell lines .
The synthesis of gigantetroneninone has been explored through various methods. One significant approach involves the use of asymmetric allylic esterification techniques. For instance, the synthesis can employ trichloroacetimidate derivatives as starting materials, which undergo several reactions to yield the desired acetogenin structure. Key parameters in these syntheses include reaction temperature, solvent choice (such as dichloromethane), and the use of reagents like m-chloroperbenzoic acid for oxidation reactions .
A typical synthetic route may include:
The molecular structure of gigantetroneninone features a complex arrangement typical of acetogenins. It includes a tetrahydrofuran ring and a long aliphatic chain with various functional groups that enhance its biological activity. The compound's stereochemistry is crucial for its activity, and studies often utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate these configurations. The presence of multiple stereocenters necessitates careful consideration during synthesis to ensure the correct spatial arrangement .
Gigantetroneninone participates in several chemical reactions that highlight its reactivity:
The mechanism of action for gigantetroneninone primarily involves its interaction with mitochondrial functions. It inhibits mitochondrial complex I, leading to decreased ATP production and increased reactive oxygen species generation within cells. This disruption can trigger apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. Studies indicate that the length of the alkyl chain in acetogenins affects their potency; thus, modifications in structure can lead to variations in biological activity .
Gigantetroneninone exhibits several notable physical and chemical properties:
These properties influence its application in biological assays and therapeutic contexts .
Gigantetroneninone has several promising applications:
Gigantetroneninone is a specialized metabolite isolated from Asimina longifolia Kral (synonym: Asimina angustifolia Raf.), a shrub species within the Annonaceae family. This plant, commonly known as "slim-leaf pawpaw" or "polecat-bush," is endemic to the southeastern coastal plains of the United States. Its native range spans Florida, Georgia, Alabama, and South Carolina, where it thrives in dry pinelands and maritime forests [1] [10]. The species exhibits two recognized botanical varieties:
Table 1: Botanical Classification of Gigantetroneninone's Source Plant
Taxonomic Rank | Classification |
---|---|
Kingdom | Plantae |
Phylum | Tracheophyta |
Class | Magnoliopsida |
Order | Magnoliales |
Family | Annonaceae |
Genus | Asimina |
Species | Asimina longifolia Kral |
Morphologically, Asimina longifolia is characterized as a small bush (0.6–1 meter tall) with narrow lanceolate leaves (approximately 10 cm long × 0.6 cm wide) and distinctive white flowers. The plant's pollen exhibits tetrad formation, a trait shared among Annonaceae species [1] [4]. Phytochemical investigations first identified gigantetroneninone in the leaves and twigs of this species through bioactivity-guided fractionation, leveraging the brine shrimp lethality test (BST) as a screening tool [9].
Gigantetroneninone belongs to the annonaceous acetogenin superfamily—a class of C₃₅/C₃₇ fatty acid derivatives biosynthesized via the polyketide pathway. These compounds are characterized by:
Specifically, gigantetroneninone is classified as a mono-tetrahydrofuran γ-lactone ketolactone acetogenin. Its structural signature features:
This molecular architecture positions gigantetroneninone within a subgroup of ketolactone acetogenins that exhibit enhanced bioactivity due to the presence of the carbonyl group, which influences molecular conformation and target binding affinity. The compound shares biosynthetic pathways with other mono-THF ketolactones like annomontacinone and gonioneninone but demonstrates unique structural variations in hydroxylation patterns and chain lengths [3] [5] [9].
The discovery of gigantetroneninone represents a significant milestone in the phytochemical investigation of Annonaceae species. Research on annonaceous acetogenins began in earnest after 1982, when Jolad and colleagues isolated uvaricin from Uvaria acuminata roots [5]. Over the subsequent decades, more than 400 acetogenins were characterized from approximately 51 Annonaceae species [5].
Gigantetroneninone was first reported in 1996 by bioactive fractionation of Asimina longifolia extracts. Its identification coincided with the isolation of two structurally related compounds—longifolicin and longicoricin—from the same plant material [9]. This discovery period (mid-1990s) marked intensified investigation into mono-THF acetogenins, driven by:
Table 2: Timeline of Key Mono-THF Acetogenin Discoveries
Year | Compound | Source Plant | Significance |
---|---|---|---|
1982 | Uvaricin | Uvaria acuminata | First isolated acetogenin |
1996 | Gigantetroneninone | Asimina longifolia | Novel ketolactone structure |
1997 | Annomontacinone | Goniothalamus giganteus | Established THF-ketolactone scaffold |
1998 | Gonioneninone | Goniothalamus giganteus | Confirmed stereochemical diversity |
The structural characterization of gigantetroneninone leveraged advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) for determining THF ring stereochemistry and mass spectrometry for molecular weight confirmation. Its discovery expanded knowledge of chemical diversity within North American Annonaceae species, which had been less studied than tropical relatives [9]. Crucially, gigantetroneninone and its co-isolates demonstrated selective cytotoxicity profiles against human tumor cell lines at nanomolar concentrations, stimulating further research into mono-THF acetogenins as potential anticancer agents [5] [9]. This bioactivity was subsequently linked to the compound's inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a hallmark mechanism of annonaceous acetogenins [2] [5].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7